

2-Fluoro-4-methylbenzonitrile physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzonitrile

Cat. No.: B033328

[Get Quote](#)

An In-depth Technical Guide to 2-Fluoro-4-methylbenzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2-Fluoro-4-methylbenzonitrile**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. It includes detailed data, experimental protocols, and safety information to support advanced research and development applications.

Core Physical and Chemical Properties

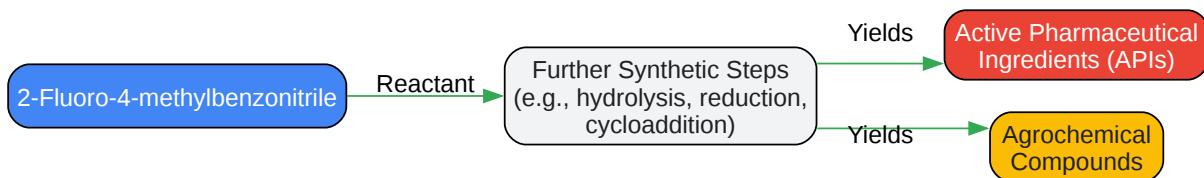
2-Fluoro-4-methylbenzonitrile is a substituted aromatic compound recognized for its unique electronic properties and reactivity, making it a valuable building block in organic synthesis.^[1] Its stability and compatibility with diverse reaction conditions facilitate efficient synthetic processes.^[2] The presence of the fluorine atom is particularly significant, as fluorination is a common strategy to enhance the pharmacokinetic properties of drug candidates.^[2]

Table 1: Physical and Chemical Data Summary

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ FN	[2] [3]
Molecular Weight	135.14 g/mol	[2] [3]
Melting Point	51 - 55 °C	[2] [4]
Appearance	White to orange to green powder/crystal	[2] [4]
Purity	≥98% (GC)	[2] [4]
Storage Conditions	2 - 8 °C	[2]

Table 2: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	85070-67-3	[2] [3]
IUPAC Name	2-fluoro-4-methylbenzonitrile	[3]
Synonyms	2-Fluoro-p-tolunitrile, 4-Cyano-3-fluorotoluene	[2] [3] [4]
PubChem CID	2778443	[2] [3]
MDL Number	MFCD03094311	[2] [3]
InChIKey	WCGNLBCJPBKXCN-UHFFFAOYSA-N	[3]
SMILES	CC1=CC(=C(C=C1)C#N)F	[3]


Applications in Synthesis

This compound is a versatile intermediate primarily utilized in the research and development of:

- Pharmaceuticals: It serves as a crucial precursor in the synthesis of various therapeutic agents, notably in the development of anti-cancer and anti-inflammatory drugs.[\[2\]](#)

- Agrochemicals: It is used in the formulation of herbicides and pesticides, contributing to improved crop protection.[2]

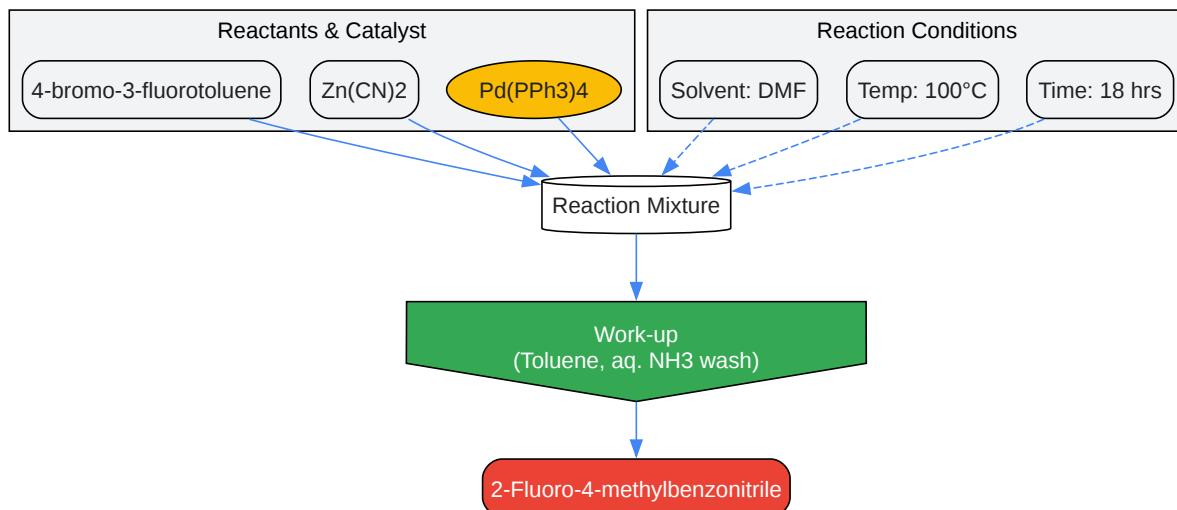
The logical flow of its application as a synthetic intermediate is visualized below.

[Click to download full resolution via product page](#)

Figure 1: Role as a Chemical Intermediate.

Experimental Protocols & Reactivity

Synthesis Protocol: Palladium-Catalyzed Cyanation


A common method for the synthesis of **2-Fluoro-4-methylbenzonitrile** involves a palladium-catalyzed cyanation reaction.

Reaction: 4-bromo-3-fluorotoluene + $\text{Zn}(\text{CN})_2 \rightarrow \text{2-Fluoro-4-methylbenzonitrile}$

Methodology:

- Deoxygenation: A solution of 4-bromo-3-fluorotoluene (25.0 g, 132 mmol) in N,N-Dimethylformamide (DMF, 500 mL) is deoxygenated.[5]
- Addition of Reagents: Zinc cyanide ($\text{Zn}(\text{CN})_2$, 10.1 g, 86 mmol) and Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 15 g, 13 mmol) are added to the solution.[5]
- Reaction Conditions: The mixture is stirred at 100°C for 18 hours.[5]
- Work-up: After cooling to room temperature, the solution is poured into toluene (1 L) and washed with 30% aqueous ammonia.[5] The organic layer is then separated, dried, and concentrated to yield the product.

The workflow for this synthesis is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Figure 2: Synthesis Workflow Diagram.

Spectroscopic Analysis

While specific spectra for this compound are not publicly available, its structure allows for predictable spectroscopic signatures.

- **Infrared (IR) Spectroscopy:** The most prominent feature in the IR spectrum is the sharp, intense absorption peak for the nitrile (C≡N) triple bond stretch. For aromatic nitriles, this peak typically appears in the 2240–2220 cm^{-1} region due to conjugation with the benzene ring.[6] Other expected peaks include C-H stretches from the methyl group and the aromatic ring, C=C aromatic ring stretches, and a C-F stretch.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- ^1H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and a singlet for the methyl (CH_3) protons. The aromatic signals would exhibit splitting patterns (coupling) influenced by both the adjacent protons and the fluorine atom.
- ^{13}C NMR: The carbon NMR would display signals for the nitrile carbon, the methyl carbon, and the six aromatic carbons. The carbons bonded to or near the fluorine atom will show C-F coupling.
- ^{19}F NMR: The fluorine NMR spectrum would show a single resonance, with coupling to nearby aromatic protons.

Safety and Handling

2-Fluoro-4-methylbenzonitrile is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

Table 3: GHS Hazard Information

Hazard Class	Code	Description	Source(s)
Acute Toxicity (Oral)	H302	Harmful if swallowed.	[3][7]
Acute Toxicity (Dermal)	H312	Harmful in contact with skin.	[3][7]
Acute Toxicity (Inhalation)	H331	Toxic if inhaled.	[4][7]
Skin Irritation	H315	Causes skin irritation.	[3][7]
Eye Irritation	H319	Causes serious eye irritation.	[7]
STOT - Single Exposure	H335	May cause respiratory irritation.	[7][8]

Precautionary Measures:

- Engineering Controls: Use only outdoors or in a well-ventilated area.[7][8]

- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][8] Wash hands and skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[4][7]
- Storage: Store locked up in a well-ventilated place.[7] Keep the container tightly closed.[7][8]
- Disposal: Dispose of contents/container to an approved waste disposal plant.[4][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 147754-12-9: 4-Fluoro-2-methylbenzonitrile [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Fluoro-4-methylbenzonitrile | C8H6FN | CID 2778443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-4-methylbenzonitrile | 85070-67-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Synthesis routes of 2-Fluoro-4-methylbenzonitrile [benchchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
- To cite this document: BenchChem. [2-Fluoro-4-methylbenzonitrile physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b033328#2-fluoro-4-methylbenzonitrile-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com